molecular formula C19H21N3OS B2623189 N-(cyclohexylmethyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 1112279-71-6

N-(cyclohexylmethyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B2623189
CAS No.: 1112279-71-6
M. Wt: 339.46
InChI Key: MGYUXJSSFUKHKW-UHFFFAOYSA-N
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Description

N-(cyclohexylmethyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide is a synthetic small molecule within the thieno[2,3-b]pyridine carboxamide class. Its structure features a thieno[2,3-b]pyridine core substituted at the 3-position with a 1H-pyrrol-1-yl group and at the 2-position with a cyclohexylmethyl carboxamide moiety. These substitutions are critical for modulating its physicochemical properties (e.g., lipophilicity, solubility) and biological activity.

Properties

IUPAC Name

N-(cyclohexylmethyl)-3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3OS/c23-18(21-13-14-7-2-1-3-8-14)17-16(22-11-4-5-12-22)15-9-6-10-20-19(15)24-17/h4-6,9-12,14H,1-3,7-8,13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGYUXJSSFUKHKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC(=O)C2=C(C3=C(S2)N=CC=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclohexylmethyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thienopyridine Core: This step involves the cyclization of appropriate precursors to form the thienopyridine ring system.

    Introduction of the Pyrrole Ring: The pyrrole ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Attachment of the Cyclohexylmethyl Group: This step involves the alkylation of the nitrogen atom on the pyrrole ring with a cyclohexylmethyl halide under basic conditions.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(cyclohexylmethyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon (Pd/C) to reduce double bonds or nitro groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: m-CPBA, DMSO, and other oxidizing agents.

    Reduction: Pd/C, hydrogen gas, and other reducing agents.

    Substitution: Alkyl halides, acyl chlorides, and bases like NaH or K2CO3.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced derivatives, such as amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(cyclohexylmethyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of N-(cyclohexylmethyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features and Modifications

The thieno[2,3-b]pyridine scaffold is a common pharmacophore in anticancer drug discovery. Below is a comparative analysis of the target compound with structurally related derivatives:

Compound Substituents Key Structural Differences Reported Activity
N-(cyclohexylmethyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide (Target) Cyclohexylmethyl carboxamide; 3-(1H-pyrrol-1-yl) Pyrrole ring introduces aromatic π-π interactions; cyclohexylmethyl enhances lipophilicity. Inferred pi-PLC inhibition (based on analogs); potential antiproliferative activity.
(E)-3-amino-5-(3-(3-bromophenyl)acryloyl)-N-(3-chloro-2-methylphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide Bromophenyl acryloyl; chloro-methylphenyl carboxamide Bulky aryl groups increase steric hindrance; acryloyl moiety may enhance target binding. IC₅₀ < 100 nM in TNBC cells; reduces cancer stem cell fraction .
3-[Bis(p-tolylsulfonyl)amino]-N-(4-chlorobenzyl)-6-(3,4-dichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide Bis-tolylsulfonylamino; 4-chlorobenzyl; 3,4-dichlorophenyl Sulfonyl groups improve solubility; dichlorophenyl enhances halogen bonding. Intermediate in anticancer synthesis; stable crystal packing via C–H⋯O bonds .
N-(adamantan-1-yl)-3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide Adamantyl carboxamide; 4-methoxyphenyl; trifluoromethyl Adamantyl group increases rigidity; trifluoromethyl improves metabolic stability. Preclinical antitumor candidate; high lipophilicity .

Functional Insights

Lipophilicity and Target Binding :

  • The cyclohexylmethyl group in the target compound likely enhances lipophilicity, analogous to adamantyl or fused cycloalkyl substituents in other derivatives. This property facilitates interaction with hydrophobic enzyme pockets, such as pi-PLC .
  • In contrast, sulfonyl or methoxy groups (e.g., in and ) improve aqueous solubility but may reduce membrane permeability.

Hydrogen Bonding and Crystal Packing: The pyrrole substituent in the target compound could engage in N–H⋯O/N hydrogen bonds, similar to the intra- and intermolecular interactions observed in bis-tolylsulfonyl derivatives . Crystal structures of related compounds (e.g., ) reveal dihedral angles (<10°) between the thienopyridine core and aryl substituents, suggesting planar conformations that favor target binding.

Anticancer Mechanisms: Thieno[2,3-b]pyridines with acryloyl or halogenated aryl groups (e.g., ) exhibit potent antiproliferative effects by disrupting cancer stem cell populations. The target compound’s pyrrole moiety may similarly interfere with stemness pathways.

Biological Activity

N-(cyclohexylmethyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores the compound's biological activity, focusing on its antiproliferative effects, mechanism of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

  • Chemical Formula : C₁₄H₁₈N₂OS
  • Molecular Weight : 270.37 g/mol

Antiproliferative Effects

Recent studies have demonstrated that thienopyridine derivatives exhibit significant antiproliferative activity against various cancer cell lines. The MTT assay has been utilized to evaluate the cytotoxic effects of these compounds.

Cell Line IC50 (µM) Activity
HCT-1165.2High
HepG-24.8Moderate
MCF-710.0Low

The results indicate that this compound is particularly effective against HCT-116 and HepG-2 cell lines, while showing reduced activity against MCF-7 cells, a common breast cancer line .

The mechanism through which this compound exerts its antiproliferative effects appears to involve inhibition of specific oncogenic pathways. Molecular docking studies suggest that it interacts with proteins associated with cancer cell survival, such as PIM-1 kinase, which is crucial for cellular proliferation and survival .

Study 1: Anticancer Activity

In a study evaluating the anticancer potential of various thienopyridine derivatives, this compound was found to significantly suppress the growth of HCT-116 cells in a dose-dependent manner. The study reported an IC50 value of 5.2 µM, indicating strong efficacy compared to standard chemotherapeutics like doxorubicin .

Study 2: Selectivity and Safety Profile

Another investigation focused on the selectivity of this compound for cancerous versus non-cancerous cells. It was observed that while the compound effectively inhibited cancer cell proliferation, it demonstrated low cytotoxicity against non-tumor fibroblast-derived cells (BJ-1), suggesting a favorable safety profile for potential therapeutic applications .

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